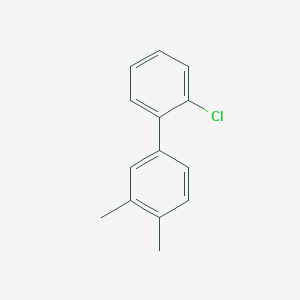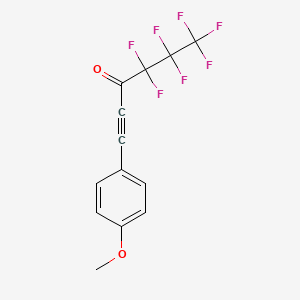
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a cyclopentadiene ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene typically involves halogenation reactions. One common method is the direct fluorination and chlorination of cyclopentadiene. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation. Industrial production methods may involve the use of specialized reactors to handle the highly reactive intermediates and to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo electrophilic addition reactions, particularly with halogens and hydrogen halides, leading to the formation of dihalogenated or halohydrin products.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide, alkoxide). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene has several applications in scientific research:
Biology: The compound’s unique halogenation pattern makes it a useful probe in studying halogen bonding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in electrophilic and nucleophilic reactions. The presence of multiple halogens enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors through halogen bonding, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene can be compared with other halogenated cyclopentadienes, such as:
1,2,3,4,5-Pentachlorocyclopentadiene: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Contains methoxy groups instead of fluorine, leading to distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
90013-82-4 |
|---|---|
Molekularformel |
C5Cl5F |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-5-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl5F/c6-1-2(7)4(9)5(10,11)3(1)8 |
InChI-Schlüssel |
SJBCPBPWIDSVSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)



![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B14387616.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
